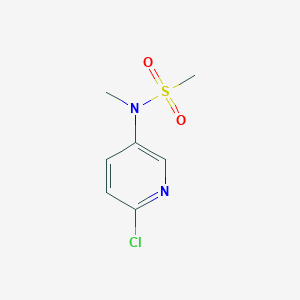
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulphonamides It is characterized by the presence of a chloropyridine ring attached to a methylmethanesulphonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide typically involves the reaction of 6-chloropyridine-3-amine with methylmethanesulphonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 40°C
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing
- Continuous monitoring of reaction parameters
- Purification steps such as crystallization or chromatography to obtain the pure compound
化学反应分析
Types of Reactions
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulphone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial enzymes, leading to antimicrobial effects, or inhibition of inflammatory mediators, resulting in anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide
- N-(6-chloropyrid-3-yl)-N-methylbenzenesulphonamide
- N-(6-chloropyrid-3-yl)-N-methylpyridinesulphonamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chloropyridine ring and a methylmethanesulphonamide group
属性
分子式 |
C7H9ClN2O2S |
|---|---|
分子量 |
220.68 g/mol |
IUPAC 名称 |
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(13(2,11)12)6-3-4-7(8)9-5-6/h3-5H,1-2H3 |
InChI 键 |
VZWHOJRXMBXUGM-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CN=C(C=C1)Cl)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide](/img/structure/B8757868.png)
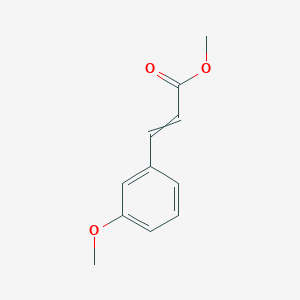
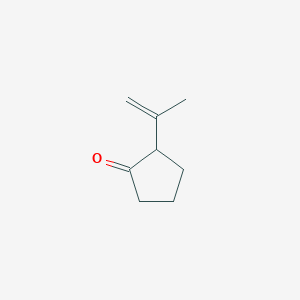
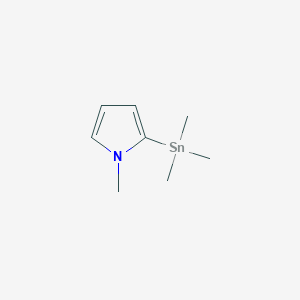

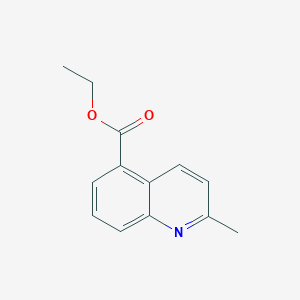


![1-[4-(Methylsulfanyl)phenyl]butan-2-one](/img/structure/B8757919.png)
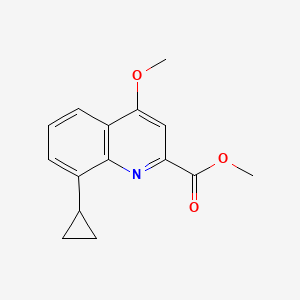
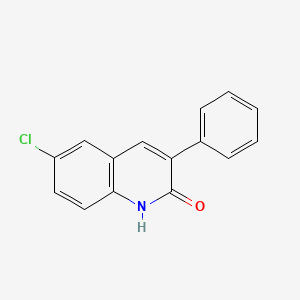

![2',5'-Dimethyl-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-4-ylamine](/img/structure/B8757940.png)
